molecular formula C48H76O19 B1671529 Ginsenoside Ro CAS No. 34367-04-9

Ginsenoside Ro

Cat. No. B1671529
CAS RN: 34367-04-9
M. Wt: 957.1 g/mol
InChI Key: NFZYDZXHKFHPGA-QQHDHSITSA-N
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Description

Ginsenoside Ro is an oleanane-type saponin, a natural anionic biosurfactant extracted from Panax ginseng . It has been of high research interest due to its anti-inflammatory, anti-platelet, anticomplementary, and immunomodulatory properties .


Synthesis Analysis

Ginsenoside Ro synthesis involves key enzymes such as UDP-dependent glycosyltransferase (UGT). UGT genes play a significant role in the biosynthesis of ginsenoside Ro . A study identified a UGT transcript, PgUGAT252645, which encodes a glucuronosyltransferase that catalyzes the glucuronide modification of the C3 position of oleanolic acid using uridine diphosphate glucuronide as the substrate .


Molecular Structure Analysis

The molecular structure of Ginsenoside Ro is characterized by its empirical formula (Hill Notation): C48H76O19, and its molecular weight: 957.11 .


Chemical Reactions Analysis

Ginsenoside Ro undergoes various chemical reactions. For instance, it was found that the accumulation of ginsenosides was significantly inhibited under Ro-0.5 stress . An mRNA analysis showed that differentially expressed genes were mostly concentrated in the hormone signal transduction pathway .


Physical And Chemical Properties Analysis

Ginsenoside Ro is a white to beige powder . It is soluble in DMSO at 2 mg/mL and clear . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Anti-Cancer Properties :

    • Ginsenoside Rh4 demonstrates potential as an anti-cancer agent. It induces apoptosis and autophagic cell death in colorectal cancer cells through the activation of the ROS/JNK/p53 pathway. This action is specific to cancer cells and shows minimal cytotoxicity to normal cells (Wu et al., 2018).
    • Another study highlights the ability of Ginsenoside Rh2 to induce apoptosis and paraptosis-like cell death in colorectal cancer cells, mediated by p53 activity (Li et al., 2011).
  • Neuroprotective Effects :

    • Ginsenoside Rg1 has shown effectiveness in reducing amyloid-beta deposition and alleviating cognitive impairments in Alzheimer's disease models. This is achieved by inhibiting NADPH oxidase 2 activation, which reduces oxidative stress (Zhang et al., 2021).
  • Cardiovascular Health :

    • Ginsenoside
    Rc, an active component of Panax ginseng, enhances glucose uptake in muscle cells through an AMPK-dependent mechanism. This could have implications for the treatment of conditions like diabetes, which are closely linked to cardiovascular health .
  • Anti-Inflammatory Activity :

    • Ginsenoside Ro exhibits anti-inflammatory activity in various models. It was effective in reducing vascular permeability and acute paw edema in animal models, suggesting its potential in treating inflammatory conditions (Matsuda et al., 1990).
  • Immune System Support :

    • Ginsenoside Rb1 has been found to prevent immune injury induced by deoxynivalenol, a toxic compound, by alleviating oxidative stress and apoptosis in mice. This indicates its potential role in supporting immune system function (Rajput et al., 2021).

Safety And Hazards

Ginsenoside Ro is harmful if swallowed and may be harmful by inhalation or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . In the future, discovery of more glycosyltransferases (GTs) and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZYDZXHKFHPGA-QQHDHSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H76O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317177
Record name Ginsenoside Ro
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

957.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Ro

CAS RN

34367-04-9
Record name Ginsenoside Ro
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Record name Ginsenoside Ro
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Record name Ginsenoside Ro
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Record name 34367-04-9
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Record name GINSENOSIDE RO
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Citations

For This Compound
1,900
Citations
S Sanada, N KONDO, J SHOJI, O TANAKA… - Chemical and …, 1974 - jstage.jst.go.jp
Ginsenoside-Ro,-Rb 1,-Rb 2,-Rc and-Rd, the saponins of Ginseng root (root of Panax ginseng CA MEYER) have been isolated. The structures of these saponins have been established …
Number of citations: 335 www.jstage.jst.go.jp
H Matsuda, K Samukawa, M Kubo - Planta medica, 1990 - thieme-connect.com
… Ginsenoside Ro employed in the present study was purified as follows: First, we removed … The white amorphous powder of ginsenoside Ro was identified by determing mixed mp, IR, …
Number of citations: 139 www.thieme-connect.com
S Zheng, S Xiao, J Wang, W Hou, Y Wang - Molecules, 2019 - mdpi.com
Ginsenoside Ro (Ro), a major saponin derived and isolated from Panax ginseng CA Meyer, exerts multiple biological activities. However, the anti-tumour efficacy of Ro remains unclear …
Number of citations: 21 www.mdpi.com
XH Zhang, XU Xian-Xiang, XU Tao - Chinese journal of natural medicines, 2015 - Elsevier
This study investigated effects of Ginsenoside Ro (Ro) on interleukin-1β (IL-1β)-induced apoptosis and inflammation in rat chondrocytes. The rat chondrocytes were co-treated with IL-…
Number of citations: 64 www.sciencedirect.com
K Murata, F Takeshita, K Samukawa… - Phytotherapy …, 2012 - Wiley Online Library
… the inhibitory effects of ginsenoside Ro and Rg 3 against … ginsenoside Ro after topical application to the shaved skin area. It is not clear from the present experiment, but ginsenoside Ro …
Number of citations: 78 onlinelibrary.wiley.com
S Ren, Q Sun, L Zhang, W Sun, Y Li, X Feng, C Li - Green Chemistry, 2022 - pubs.rsc.org
Ginsenoside Ro (Ro), the only identified oleanane-type pentacyclic ginsenoside, has the ability to provide antitumor, anticoagulant and other functions and has the potential to be …
Number of citations: 10 pubs.rsc.org
X Dai, X Shi, Y Wang, Y Qiao - Journal of colloid and interface science, 2012 - Elsevier
… In this paper, ginsenoside Ro was used as a model object, and saponin was proven to form vesicles for the first time. The formation pathway may occur via the closure of oblate …
Number of citations: 30 www.sciencedirect.com
Y Cheng, Q Liang, P Hu, Y Wang, FW Jun… - Separation and …, 2010 - Elsevier
… purification of ginsenoside-Ro from panax ginseng by CCC. We tried to separate ginsenoside-Ro directly … For preparation of ginsenoside-Ro from panax ginseng, the crude sample was …
Number of citations: 40 www.sciencedirect.com
S Kim, MH Oh, BS Kim, WI Kim, HS Cho… - Journal of ginseng …, 2015 - Elsevier
Background The beneficial effects of ginsenoside species have been well demonstrated in a number of studies. However, the function of ginsenoside Ro (GRo), an oleanane-type …
Number of citations: 42 www.sciencedirect.com
JH Shin, HW Kwon, MH Rhee, HJ Park - Journal of Ginseng Research, 2019 - Elsevier
… Therefore, we evaluated the effects of ginsenoside Ro (G-Ro), an oleanane-type saponin (Fig. 1) in P. ginseng, on the production of TXA 2 along with its associated enzymes and …
Number of citations: 22 www.sciencedirect.com

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